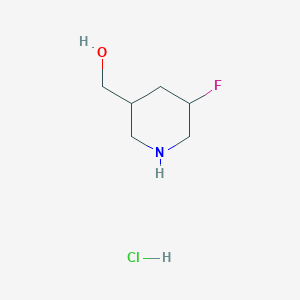

(5-Fluoropiperidin-3-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(5-fluoropiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h5-6,8-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOFBFRKKRSDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine Derivatives

Stepwise Preparation Method Based on Patent and Literature Data

A representative preparation method adapted from related fluoropyrimidine and piperidine derivatives synthesis is outlined below:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting piperidine derivative (compound A), oxidant (e.g., dibenzoyl peroxide), acid (e.g., trifluoromethanesulfonic acid), methanol; nitrogen atmosphere; 68°C; 18 h | Oxidative fluorination under nitrogen protection to form intermediate compound B | Intermediate fluorinated compound with high purity (~97-98%) |

| 2 | Compound B, catalyst (e.g., palladium on carbon or Lindlar catalyst), sodium acetate, solvent (ethanol, methanol, or propanol); hydrogen atmosphere; 0.6 MPa; 45°C; 4 h | Catalytic hydrogenation and hydroxymethylation to yield (5-fluoropyrimidin-4-yl)methanol (analogous to piperidine derivative) | Final hydroxymethylated fluorinated compound with purity ~96-98% |

Note: Although this example is for a fluoropyrimidine derivative, the methodology and reaction conditions are relevant and adaptable for (5-fluoropiperidin-3-yl)methanol hydrochloride synthesis due to structural similarities.

Industrial Scale Considerations

- Continuous flow reactors are employed to enhance reaction control, safety, and scalability.

- Precise control of temperature, pressure, and reagent stoichiometry ensures high yield and reproducibility.

- Purification techniques such as crystallization and column chromatography are essential to isolate the hydrochloride salt with high purity.

- Use of automated systems allows for real-time monitoring and adjustment of reaction parameters.

Purification and Characterization

- After synthesis, the reaction mixture is typically concentrated to remove solvents.

- The crude product is subjected to acid-base extraction to isolate the hydrochloride salt.

- Further purification by column chromatography or recrystallization yields the product with >96% purity.

- Characterization includes 1H NMR spectroscopy (e.g., signals corresponding to fluorine-substituted piperidine and hydroxymethyl protons), confirming the structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Starting material | Piperidine derivative | Precursor for fluorination |

| Fluorinating agent | Diethylaminosulfur trifluoride (DAST) or dibenzoyl peroxide | Selective fluorination |

| Acid catalyst | Trifluoromethanesulfonic acid | Promotes fluorination |

| Solvent | Methanol, ethanol, or propanol | Polar protic solvents |

| Temperature | 45–68°C | Controlled heating |

| Pressure | Atmospheric to 0.6 MPa (hydrogenation step) | Hydrogen atmosphere for reduction |

| Catalyst | Palladium on carbon or Lindlar catalyst | For hydrogenation |

| Reaction time | 4–18 hours | Depending on step |

| Purification method | Column chromatography, crystallization | To achieve high purity |

| Product purity | >96% | Verified by NMR and chromatography |

Research Findings and Optimization Notes

- The use of dibenzoyl peroxide as an oxidant provides effective fluorination with minimal side products.

- Nitrogen atmosphere is critical to prevent oxidation and degradation during fluorination.

- The choice of catalyst affects the hydrogenation efficiency; palladium on carbon offers high activity, while Lindlar catalyst provides milder hydrogenation conditions.

- Sodium acetate acts as a buffer and promotes catalyst activity during the hydrogenation step.

- Solvent selection influences solubility and reaction kinetics; methanol is preferred for its polarity and ability to dissolve reactants.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoropiperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 5-fluoropiperidine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-Fluoropiperidine-3-carboxylic acid or 5-fluoropiperidine-3-aldehyde.

Reduction: 5-Fluoropiperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(5-Fluoropiperidin-3-yl)methanol hydrochloride has been investigated for its potential therapeutic applications:

- Cancer Treatment : Research indicates that compounds with similar piperidine structures can inhibit protein kinases associated with cancer cell proliferation. The ability to cross the blood-brain barrier makes it particularly interesting for treating central nervous system malignancies .

- Neurodegenerative Disorders : Its properties suggest potential use in developing treatments for diseases such as Alzheimer’s or Parkinson’s by targeting specific pathways involved in neurodegeneration .

Biochemical Research

This compound serves as a valuable tool in biochemical studies:

- Enzyme Studies : It is utilized to study mechanisms of enzyme action and inhibition, providing insights into enzyme kinetics and interactions .

- Biochemical Pathways : The compound aids in understanding various biochemical pathways by acting as a ligand for specific receptors .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various assays:

- In vitro Studies : In cellular assays targeting BCL6 degradation, the compound demonstrated comparable potency to leading inhibitors while exhibiting improved pharmacokinetic properties .

- Animal Models : Preclinical trials have shown promise in reducing tumor growth rates when administered alongside traditional chemotherapeutics, indicating synergistic effects .

Mechanism of Action

The mechanism of action of (5-Fluoropiperidin-3-yl)methanol hydrochloride depends on its specific application. In general, the presence of the fluorine atom and hydroxymethyl group can influence the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action vary depending on its use. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors to exert its effects. In other applications, it may act as a building block for more complex molecules with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-Fluoropiperidin-3-yl)methanol hydrochloride with analogous piperidine and pyridine derivatives, focusing on structural features, physicochemical properties, and functional roles.

Structural Analogues in Piperidine/Pyridine Families

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |

|---|---|---|---|---|

| This compound | Piperidine | -OHCH₂ at C3, -F at C5 | C₆H₁₁FNO·HCl | Enhanced metabolic stability, polar |

| (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride | Pyridine | -CH₂NH₂ at C2, -Cl at C3, -F at C5 | C₆H₆ClF₂N₂·HCl | Halogen-rich, potential CNS activity |

| 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride | Hybrid (Piperidine-Pyridine) | -OCH₂-piperidine at C2, -CF₃ at C5 | C₁₂H₁₄F₃N₂O·HCl | Lipophilic CF₃ group, extended binding |

| (2-Chloro-5-methylpyridin-3-yl)methanol | Pyridine | -OHCH₂ at C3, -Cl at C2, -CH₃ at C5 | C₇H₈ClNO | Dual halogen/methyl for selectivity |

Key Observations :

- Fluorine Positioning: Unlike pyridine-based fluorinated analogs (e.g., (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride), the fluorine in (5-Fluoropiperidin-3-yl)methanol resides on a saturated piperidine ring, reducing aromatic electron-withdrawing effects and enhancing conformational flexibility .

- Functional Group Synergy: The hydroxylmethyl group in this compound facilitates hydrogen bonding, a feature shared with (2-Chloro-5-methylpyridin-3-yl)methanol but absent in amine- or ether-containing analogs like the trifluoromethylpyridine derivative .

- Lipophilicity: The trifluoromethyl group in 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride increases lipophilicity compared to the more polar (5-Fluoropiperidin-3-yl)methanol, impacting membrane permeability .

Biological Activity

(5-Fluoropiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H13ClFNO, classified as a piperidine derivative. It features a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position. This compound is of significant interest in both medicinal chemistry and biological research due to its unique structural properties and potential applications.

The biological activity of this compound is closely related to its structural characteristics. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which can influence its interactions with biological systems. The hydroxymethyl group is capable of participating in hydrogen bonding, potentially affecting the compound's binding affinity to various biological targets.

Molecular Targets

Research indicates that this compound may interact with specific enzymes or receptors, making it a valuable model for studying fluorinated compounds' effects in biological contexts. Its unique structure allows for exploration in various applications, including:

- Enzyme Inhibition : The compound may serve as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Interaction : It can act as a ligand for various receptors, influencing cellular signaling processes.

Comparative Analysis

To better understand this compound's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (5-Fluoropiperidine) | Lacks hydroxymethyl group | Less versatile in reactions |

| (3-Hydroxypiperidine) | Lacks fluorine atom | Different chemical properties |

| (5-Chloropiperidin-3-yl)methanol hydrochloride | Contains chlorine instead of fluorine | Varies in reactivity and application |

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been evaluated for its potential therapeutic properties. Studies have shown that modifications to this compound can lead to analogs with enhanced pharmacological profiles. For instance, derivatives have been synthesized to improve efficacy against specific targets, demonstrating its utility as a lead compound in drug development.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays indicate that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Example Study

A study published in 2023 evaluated the antibacterial effects of several fluorinated compounds, including this compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity compared to traditional antibiotics .

Structure-Activity Relationship Studies

Research has also focused on understanding the structure-activity relationship (SAR) of this compound. By systematically varying the substituents on the piperidine ring and analyzing their effects on biological activity, researchers aim to identify key structural features that enhance efficacy and reduce toxicity.

Q & A

Basic Questions

Q. What are the key safety precautions when handling (5-Fluoropiperidin-3-yl)methanol hydrochloride in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in a dry, well-ventilated area to prevent degradation. Use airtight containers to avoid moisture absorption .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95 filters) when handling powders to prevent inhalation .

- Spill Management : Avoid dust generation; use damp cloths or HEPA-filter vacuums. Collect waste in sealed containers labeled for halogenated organics .

Q. Which analytical techniques are most suitable for characterizing the purity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with methanol/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm. Compare retention times against certified standards .

- FTIR : Analyze functional groups (e.g., O-H stretch at 3300–3500 cm⁻¹, C-F stretch at 1000–1100 cm⁻¹) to confirm structural integrity .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can resolve fluoropiperidine ring protons and methanol group signals .

Advanced Questions

Q. How can researchers design experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

- Prepare buffered solutions (pH 2–12) using HCl/NaOH or citrate/phosphate buffers.

- Incubate samples at 25°C and 40°C for 0–30 days.

- Monitor degradation via HPLC peak area reduction (>10% indicates instability) .

- Key Parameters :

| pH Range | Temperature (°C) | Sampling Intervals (Days) | Analytical Method |

|---|---|---|---|

| 2–12 | 25, 40 | 0, 7, 14, 21, 30 | HPLC-UV |

Q. What methodological approaches address discrepancies in solubility data for hydrochloride salts during formulation?

- Methodological Answer :

- Multi-Solvent Screening : Test solubility in DMSO, methanol, water, and buffered solutions (e.g., PBS). Use shake-flask method with HPLC quantification .

- Example Solubility Data :

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | >5 | |

| Water | ~4 | |

| Methanol | >10 |

- pH Adjustment : Increase solubility in aqueous buffers by protonating the piperidine nitrogen (pKa ~8.5) .

Q. How can chromatographic separation of this compound from synthetic byproducts be optimized?

- Methodological Answer :

- Mobile Phase Optimization : Use a gradient of methanol (20% → 80%) in 0.1% formic acid to improve resolution. Adjust pH to 3–4 to reduce peak tailing .

- Column Selection : Utilize polar-embedded stationary phases (e.g., Zorbax Eclipse Plus C18) for fluorinated compounds .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for fluorinated piperidine derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Incubate compounds with liver microsomes (human/rat) to identify rapid degradation pathways. Use LC-MS to quantify metabolites .

- Pharmacokinetic Modeling : Compare logP (lipophilicity) and plasma protein binding to adjust dosing regimens. For example:

| Parameter | In Vitro Value | In Vivo Adjusted Value |

|---|---|---|

| logP | 1.8 | 2.1 (accounting for tissue distribution) |

| Plasma Half-life | 2h | 4h (with enzyme inhibition) |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.